![molecular formula C7H9BrN2O2 B3038754 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid CAS No. 898054-60-9](/img/structure/B3038754.png)
4-(4-bromo-1H-pyrazol-1-yl)butanoic acid
Overview
Description
4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is 1S/C7H9BrN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is a powder at room temperature . It has a molecular weight of 233.06 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the literature I retrieved.Scientific Research Applications
Synthesis of Imidazole Containing Compounds
The compound can be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
Therapeutic Potential
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “4-(4-bromo-1H-pyrazol-1-yl)butanoic acid” could potentially be used in the synthesis of these therapeutically beneficial compounds .
Synthesis of 1,4’-Bipyrazoles
The compound may be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are known for their wide range of applications in medicinal chemistry and material science .
Synthesis of Biologically Active Compounds
“4-(4-bromo-1H-pyrazol-1-yl)butanoic acid” can also be used in the synthesis of various pharmaceutical and biologically active compounds . This includes inhibitors, which are substances that can slow down or stop a chemical reaction, making them useful in a variety of fields, including medicine and biochemistry .
Chemical Research
The compound is often used in chemical research due to its unique structure and reactivity . It can serve as a building block in the synthesis of more complex molecules .
Drug Development
Given its potential applications in the synthesis of biologically active compounds and therapeutic agents, “4-(4-bromo-1H-pyrazol-1-yl)butanoic acid” could play a significant role in drug development .
Safety and Hazards
The safety information available indicates that 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
The primary target of 4-(4-bromo-1H-pyrazol-1-yl)butanoic acid is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the liver.
Mode of Action
4-(4-bromo-1H-pyrazol-1-yl)butanoic acid acts as an inhibitor of liver alcohol dehydrogenase . By binding to this enzyme, it prevents the normal metabolic breakdown of alcohol in the liver, leading to changes in alcohol metabolism in the body.
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-4-9-10(5-6)3-1-2-7(11)12/h4-5H,1-3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDNPXBZZYBXDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1H-pyrazol-1-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.